molecular formula C23H22N2O4 B2869068 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide CAS No. 946244-20-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2869068
CAS No.: 946244-20-8
M. Wt: 390.439
InChI Key: DISXDWGKCMFDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 7 with a 2-(2-methylphenoxy)acetamide moiety.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-6-2-3-8-20(16)29-15-22(26)24-18-11-10-17-7-4-12-25(19(17)14-18)23(27)21-9-5-13-28-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISXDWGKCMFDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a furan moiety with a tetrahydroquinoline and an acetamide group. The intricate design of this molecule suggests various mechanisms of action and therapeutic applications.

PropertyValue
Molecular FormulaC22_{22}H22_{22}N2_{2}O4_{4}
Molecular Weight366.42 g/mol
CAS Number946321-88-6
StructureChemical Structure

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines, including KB and HepG2/A2 cells. These compounds often act through mechanisms such as apoptosis induction and inhibition of topoisomerase II activity .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell survival and apoptosis.

Study on Antitumor Activity

A study conducted by researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their cytotoxic effects on human tumor cell lines. Among these, the compound exhibited IC50_{50} values in the low micromolar range against several cancer types, indicating potent antitumor activity .

Antimicrobial Testing

In another investigation into antimicrobial efficacy, derivatives were tested against clinical isolates of Candida albicans and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial potency significantly compared to standard antibiotics .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) Key Differences: Acetamide at position 6 (vs. 7) and 4-methoxyphenyl (vs. 2-methylphenoxy) substituent. Impact: Positional isomerism (6 vs. The 4-methoxy group is less sterically hindered than 2-methylphenoxy, which may reduce lipophilicity (logP) and alter metabolic stability . Molecular Weight: 390.44 g/mol (C₂₃H₂₂N₂O₄) vs. estimated ~400 g/mol for the target compound.

Tetrahydroquinoline Derivatives with Heterocyclic Substituents

  • N-Benzyl Tetrahydroisoquinoline Derivatives () Example: Compound 20 (N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide). Key Differences: Bulkier substituents (piperidin-1-yl ethoxy, benzyl groups) and tetrahydroisoquinoline core (vs. tetrahydroquinoline). Impact: Increased steric bulk may hinder membrane permeability but enhance receptor selectivity.

Acetamide Variants with Aliphatic/Aromatic Groups

  • Thiophene-2-carboximidamide Derivatives () Example: Compound 28 (N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide). Key Differences: Thiophene-carboximidamide (vs. phenoxyacetamide) and piperidin-1-yl ethyl substituent. Impact: The thiophene ring introduces sulfur-mediated interactions (e.g., hydrogen bonding), while the piperidin group may enhance solubility via basic nitrogen.

Sulfonamide vs. Acetamide Derivatives

  • N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide () Key Differences: Sulfonamide (vs. acetamide) and 2,4-dimethylphenyl group. The dimethylphenyl group increases hydrophobicity, which may enhance CNS penetration but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound G502-0095 Compound 28
Molecular Weight ~390–400 g/mol (estimated) 390.44 g/mol ~450 g/mol (estimated)
logP Higher (2-methylphenoxy) Moderate (4-methoxyphenyl) Moderate (thiophene)
Solubility Low (lipophilic substituents) Moderate Low (piperidin-1-yl ethyl)
Metabolic Stability Likely moderate (furan oxidation) Moderate Variable (thiophene metabolism)

Structure-Activity Relationship (SAR) Insights

  • Position of Acetamide : Position 7 (target) vs. 6 (G502-0095) may optimize target engagement by aligning substituents with receptor pockets.
  • Furan vs. Other Heterocycles : The furan-2-carbonyl group enhances electron density for π-π interactions compared to thiophene or sulfonamide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.